molecular formula C₁₂H₁₄O₄ B1147442 (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate CAS No. 84428-15-9

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Cat. No.: B1147442
CAS No.: 84428-15-9
M. Wt: 222.24
InChI Key:
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Description

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H14O4. It is a derivative of cinnamic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group and a phenyl ring substituted with hydroxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate can be synthesized through the Steglich esterification method. This involves the reaction of cinnamic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of efficient catalysts and coupling agents is crucial to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound may also exert its effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOCGKVKAPMGRX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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